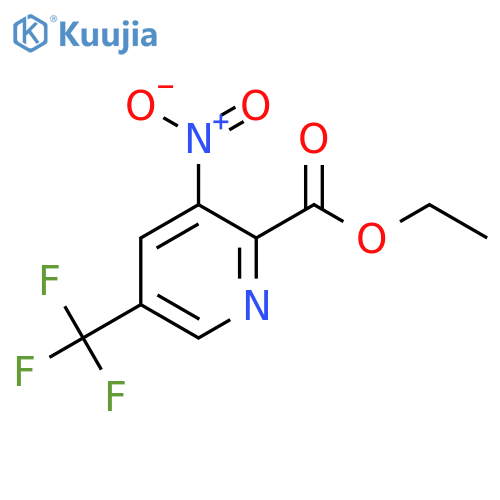

Cas no 1807058-71-4 (Ethyl 3-nitro-5-(trifluoromethyl)picolinate)

1807058-71-4 structure

商品名:Ethyl 3-nitro-5-(trifluoromethyl)picolinate

CAS番号:1807058-71-4

MF:C9H7F3N2O4

メガワット:264.158092737198

CID:4908049

Ethyl 3-nitro-5-(trifluoromethyl)picolinate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-nitro-5-(trifluoromethyl)picolinate

-

- インチ: 1S/C9H7F3N2O4/c1-2-18-8(15)7-6(14(16)17)3-5(4-13-7)9(10,11)12/h3-4H,2H2,1H3

- InChIKey: MBGJVFKCXVCDTR-UHFFFAOYSA-N

- ほほえんだ: FC(C1=CN=C(C(=O)OCC)C(=C1)[N+](=O)[O-])(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 8

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 329

- トポロジー分子極性表面積: 85

- 疎水性パラメータ計算基準値(XlogP): 2.1

Ethyl 3-nitro-5-(trifluoromethyl)picolinate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029002957-1g |

Ethyl 3-nitro-5-(trifluoromethyl)picolinate |

1807058-71-4 | 95% | 1g |

$3,184.50 | 2022-03-31 | |

| Alichem | A029002957-250mg |

Ethyl 3-nitro-5-(trifluoromethyl)picolinate |

1807058-71-4 | 95% | 250mg |

$980.00 | 2022-03-31 | |

| Alichem | A029002957-500mg |

Ethyl 3-nitro-5-(trifluoromethyl)picolinate |

1807058-71-4 | 95% | 500mg |

$1,819.80 | 2022-03-31 |

Ethyl 3-nitro-5-(trifluoromethyl)picolinate 関連文献

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

-

Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562

1807058-71-4 (Ethyl 3-nitro-5-(trifluoromethyl)picolinate) 関連製品

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 61389-26-2(Lignoceric Acid-d4)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬